molecular formula C11H14N2O B13245999 4-(Piperidine-4-carbonyl)pyridine

4-(Piperidine-4-carbonyl)pyridine

Cat. No.: B13245999
M. Wt: 190.24 g/mol
InChI Key: MRDVXJDEJHXVRM-UHFFFAOYSA-N
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Description

4-(Piperidine-4-carbonyl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring Pyridine is a six-membered ring containing one nitrogen atom, while piperidine is a six-membered ring containing one nitrogen atom in a different hybridization state

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-4-carbonyl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a carbonyl compound as an intermediate. For example, the reaction of pyridine-4-carboxylic acid with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using continuous flow techniques. These methods ensure high yields and purity of the product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-4-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

4-(Piperidine-4-carbonyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidine-4-carbonyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Pyridine: A simpler structure with only a six-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring with one nitrogen atom in a different hybridization state.

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.

Uniqueness: 4-(Piperidine-4-carbonyl)pyridine is unique due to its dual-ring structure, which combines the properties of both pyridine and piperidine. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

piperidin-4-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10,13H,3-4,7-8H2

InChI Key

MRDVXJDEJHXVRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC=NC=C2

Origin of Product

United States

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